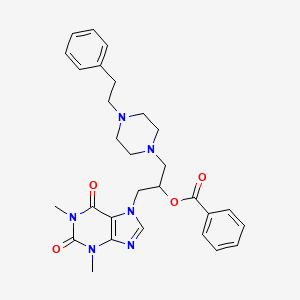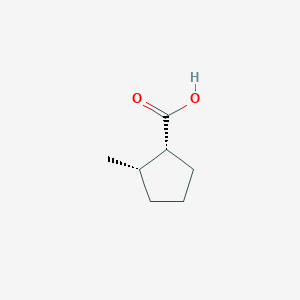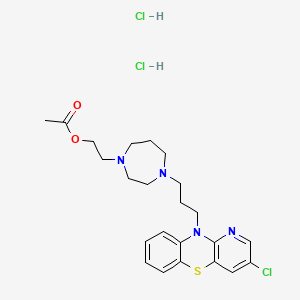
1H-1,4-Diazepine-1-ethanol, hexahydro-4-(3-(3-chloro-10H-pyrido(3,2-b)(1,4)benzothiazin-10-yl)propyl)-, acetate, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,4-Diazepine-1-ethanol, hexahydro-4-(3-(3-chloro-10H-pyrido(3,2-b)(1,4)benzothiazin-10-yl)propyl)-, acetate, dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a diazepine ring, a pyrido-benzothiazine moiety, and a chloro-substituent.
Métodos De Preparación
The synthesis of 1H-1,4-Diazepine-1-ethanol, hexahydro-4-(3-(3-chloro-10H-pyrido(3,2-b)(1,4)benzothiazin-10-yl)propyl)-, acetate, dihydrochloride involves multiple steps, including the formation of the diazepine ring and the introduction of the pyrido-benzothiazine moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors and automated systems to optimize efficiency and scalability .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro-substituent can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. .
Aplicaciones Científicas De Investigación
1H-1,4-Diazepine-1-ethanol, hexahydro-4-(3-(3-chloro-10H-pyrido(3,2-b)(1,4)benzothiazin-10-yl)propyl)-, acetate, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The diazepine ring and pyrido-benzothiazine moiety are believed to play crucial roles in its biological activity. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
Similar compounds to 1H-1,4-Diazepine-1-ethanol, hexahydro-4-(3-(3-chloro-10H-pyrido(3,2-b)(1,4)benzothiazin-10-yl)propyl)-, acetate, dihydrochloride include other diazepine derivatives and pyrido-benzothiazine compounds. These compounds share structural similarities but may differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties.
Propiedades
Número CAS |
19824-92-1 |
|---|---|
Fórmula molecular |
C23H31Cl3N4O2S |
Peso molecular |
533.9 g/mol |
Nombre IUPAC |
2-[4-[3-(3-chloropyrido[3,2-b][1,4]benzothiazin-10-yl)propyl]-1,4-diazepan-1-yl]ethyl acetate;dihydrochloride |
InChI |
InChI=1S/C23H29ClN4O2S.2ClH/c1-18(29)30-15-14-27-9-4-8-26(12-13-27)10-5-11-28-20-6-2-3-7-21(20)31-22-16-19(24)17-25-23(22)28;;/h2-3,6-7,16-17H,4-5,8-15H2,1H3;2*1H |
Clave InChI |
ZEAXDVOLBCICEL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCN1CCCN(CC1)CCCN2C3=CC=CC=C3SC4=C2N=CC(=C4)Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [(4-methoxyphenyl)methylene]biscarbamate](/img/structure/B14710988.png)
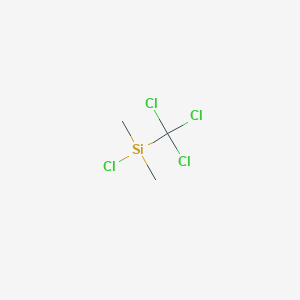
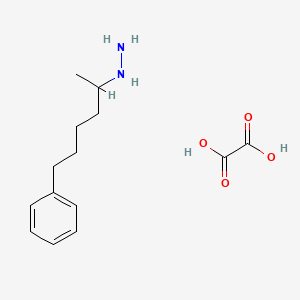





![N-[(Z)-(2,4-dioxo-1H-pyrimidin-6-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B14711032.png)

